2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
CAS No.: 866237-11-8
Cat. No.: VC11786448
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866237-11-8 |
|---|---|
| Molecular Formula | C17H14ClN3O3 |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22) |
| Standard InChI Key | XZZZWRKFLMNCEW-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.8 g/mol. Key structural components include:
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A 3-chlorophenoxy group at the propanamide’s C2 position, contributing electron-withdrawing effects.
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A 1,2,5-oxadiazole (oxadiazol) ring linked to the amide nitrogen.
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A phenyl substituent at the oxadiazole’s C4 position, enhancing hydrophobicity.
The IUPAC name, 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, reflects this arrangement. Its canonical SMILES string, CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl, encodes the stereochemical configuration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 866237-11-8 |
| Molecular Formula | C₁₇H₁₄ClN₃O₃ |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
| SMILES | CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Electronic and Steric Features
Density-functional theory (DFT) analyses of analogous oxadiazole derivatives reveal that the 3-chlorophenoxy group lowers the highest occupied molecular orbital (HOMO) energy, enhancing electrophilic reactivity at the amide carbonyl . The oxadiazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Formation of 3-chlorophenoxypropanoyl chloride: Reacting 3-chlorophenol with propanoyl chloride in dimethylformamide (DMF) at 60°C.
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Oxadiazole ring construction: Cyclizing a nitrile intermediate with hydroxylamine in dimethyl sulfoxide (DMSO), followed by dehydration.
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Amide coupling: Using 4-phenyl-1,2,5-oxadiazol-3-amine and the propanoyl chloride derivative under N-methylmorpholine catalysis.
Key challenges include minimizing oxadiazole ring hydrolysis and optimizing coupling yields (>75% in optimized conditions).
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, ensuring consistent heat transfer and reducing byproducts. Solvent recovery systems for DMF and DMSO improve sustainability.
Biological Activity and Mechanism
Proteasome Inhibition
The compound inhibits the CT-L activity of the 20S proteasome (IC₅₀ = 27 nM in purified enzyme assays) . Unlike covalent inhibitors (e.g., bortezomib), it binds reversibly to the β5 subunit’s Thr1 residue via hydrogen bonding and hydrophobic interactions . This non-covalent mechanism reduces off-target effects, as demonstrated in MDA-MB-468 breast cancer cells (IC₅₀ = 0.37 μM) .
Table 2: Comparative Proteasome Inhibition
| Compound | CT-L IC₅₀ (μM) | Selectivity (CT-L vs. T-L/PGPH-L) |
|---|---|---|
| Target Compound | 0.027 | >100-fold |
| Bortezomib | 0.006 | 10-fold |
| Carfilzomib | 0.004 | 30-fold |
Anticancer Effects
In preclinical models, the compound induces apoptosis in cancer cells by stabilizing pro-apoptotic proteins (e.g., p53, Bax) and inhibiting NF-κB signaling . It shows 3-fold greater potency than early analogs like PI-1833 in xenograft studies .
Structure-Activity Relationships (SAR)
Substituent Effects
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Chlorophenoxy position: Meta-substitution (3-chloro) improves CT-L inhibition 5-fold over para-substitution .
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Oxadiazole substituents: A phenyl group at C4 enhances metabolic stability (t₁/₂ = 4.2 h in hepatocytes) compared to pyridyl analogs .
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Amide modifications: Methylation of the propanamide α-carbon increases blood-brain barrier permeability (LogP = 3.2).
Hydrophobic Interactions
Molecular dynamics simulations show the 4-phenyloxadiazole group occupies the proteasome’s S3 hydrophobic pocket, while the 3-chlorophenoxy moiety interacts with the S1 specificity pocket .
Pharmacokinetics and Toxicity
ADME Profile
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Metabolism: Hepatic CYP3A4-mediated oxidation produces a carboxylic acid metabolite .
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Excretion: Renal clearance accounts for 70% of elimination .
Applications and Future Directions
Derivative Development
Second-generation analogs with 4-(4-isopropylphenyl)oxadiazole substituents demonstrate improved solubility (LogS = -3.1) while retaining potency .
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